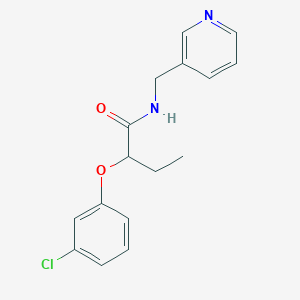

2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide

Overview

Description

2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide, also known as KPT-335, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the family of selective inhibitors of nuclear export (SINE) compounds, which target the exportin-1 (XPO1) protein and interfere with the nucleocytoplasmic transport of various tumor suppressor proteins and growth regulators.

Mechanism of Action

2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide exerts its antitumor effects by inhibiting the XPO1-mediated nuclear export of tumor suppressor proteins, such as p53, p21, p27, and FOXO, as well as growth regulators, such as IκBα and NF-κB. This leads to the accumulation of these proteins in the nucleus, where they can exert their transcriptional and regulatory functions. This compound also disrupts the interaction between XPO1 and its cargo proteins, thereby preventing the export of oncoproteins, such as cyclin D1 and c-myc, that promote cell proliferation and survival.

Biochemical and Physiological Effects:

This compound has been shown to have a broad range of biochemical and physiological effects on cancer cells, including the induction of DNA damage, oxidative stress, and mitochondrial dysfunction. It also affects various signaling pathways, such as PI3K/Akt, MAPK, and JAK/STAT, that are involved in cell growth, survival, and inflammation. This compound has been demonstrated to inhibit angiogenesis and metastasis, as well as modulate the tumor microenvironment, by reducing the secretion of cytokines and chemokines that promote tumor growth and immune evasion.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and formulated for in vitro and in vivo studies. However, there are also some limitations that need to be considered, such as its potential toxicity, off-target effects, and pharmacokinetic properties. This compound may also exhibit different sensitivities and responses in different cell lines and animal models, depending on their genetic and environmental contexts.

Future Directions

There are several future directions for the research and development of 2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide, including:

1. Identification of biomarkers that can predict the response and resistance to this compound in different cancer types and subtypes.

2. Optimization of the dosing and scheduling of this compound in combination with other anticancer agents, to maximize the therapeutic efficacy and minimize the toxicity.

3. Exploration of the potential applications of this compound in other diseases, such as viral infections, neurodegenerative disorders, and autoimmune diseases, that involve dysregulation of nucleocytoplasmic transport.

4. Development of new generations of SINE compounds that have improved pharmacological properties, such as better oral bioavailability, longer half-life, and reduced toxicity.

5. Investigation of the mechanisms of resistance to this compound and the identification of new targets that can be exploited to overcome this resistance.

Conclusion:

In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its mechanism of action involves the inhibition of XPO1-mediated nuclear export of tumor suppressor proteins and growth regulators, leading to the accumulation of these proteins in the nucleus and the induction of cell cycle arrest, apoptosis, and autophagy. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. There are several future directions for the research and development of this compound, which may lead to the discovery of new therapeutic targets and strategies for cancer treatment.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, multiple myeloma, solid tumors, and drug-resistant cancers. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, while sparing normal cells. This compound has also been demonstrated to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib, and overcome drug resistance.

properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-15(21-14-7-3-6-13(17)9-14)16(20)19-11-12-5-4-8-18-10-12/h3-10,15H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGWXCFPWDHCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4180069.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4180083.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180091.png)

![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4180106.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B4180128.png)

![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180135.png)

![4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenyl-2-thiophenecarboxamide](/img/structure/B4180155.png)

![methyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B4180159.png)

![4-{[(2-methyl-3-furoyl)amino]methyl}benzoic acid](/img/structure/B4180163.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180171.png)